Avenacin B-2
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Description
Avenacin B-2 is a triterpenoid.
Scientific Research Applications
Antifungal Properties and Plant Defense
- Avenacins, including Avenacin B-2, are triterpene glycosides with antimicrobial properties, found in oat roots (Avena spp.) and are crucial for plant defense against soil-borne fungal pathogens. Research has shown that these compounds, including this compound, are significant for resistance to diseases like the take-all fungus in oats (Osbourn et al., 1994).
Membrane Permeabilization and Interaction with Cholesterol
- Avenacin A-1, closely related to this compound, demonstrates the ability to permeabilize cell membranes by reorganizing bilayer cholesterol. This property is essential for its antifungal activity, suggesting a similar role for this compound (Armah et al., 1999).
Biochemical Pathways in Plants
- Studies focusing on the biosynthesis of avenacins, including this compound, reveal complex biochemical pathways in oat plants. These pathways involve various enzymes and genetic elements, highlighting the intricate nature of plant metabolism and defense mechanisms (Qi et al., 2006).
Evolution of Metabolic Diversity in Plants
- The biosynthesis of avenacins, such as this compound, in oats reflects the evolution of metabolic diversity in plants. This is exemplified by the clustering of genes involved in the avenacin pathway, which may provide insights into the evolutionary processes that drive the development of plant secondary metabolites (Qi et al., 2004).
Role in Plant Root Development
- Mutations in the genes involved in the avenacin biosynthesis pathway, which includes this compound, can affect root development in oats. This demonstrates the broader significance of these compounds in plant growth and development, beyond their antimicrobial properties (Mylona et al., 2008).
Properties
CAS No. |
90547-93-6 |
---|---|
Molecular Formula |
C54H80O20 |
Molecular Weight |
1049.2 g/mol |
IUPAC Name |
[(1S,3R,5R,6R,9S,11R,14R,15S,17S,18S,20S,21R,23R)-21-formyl-17-hydroxy-9-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6,10,10,14,15,18,21-heptamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] benzoate |
InChI |
InChI=1S/C54H80O20/c1-48(2)29-13-16-52(6)30(17-34-54(74-34)31-18-49(3,24-57)35(71-44(66)25-11-9-8-10-12-25)20-51(31,5)32(58)19-53(52,54)7)50(29,4)15-14-33(48)72-47-43(73-46-42(65)40(63)37(60)27(22-56)69-46)38(61)28(23-67-47)70-45-41(64)39(62)36(59)26(21-55)68-45/h8-12,24,26-43,45-47,55-56,58-65H,13-23H2,1-7H3/t26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47+,49+,50+,51+,52-,53+,54-/m1/s1 |
InChI Key |
RTMPAEPNXWUCGZ-ITFDNFFVSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@@H]4[C@]5([C@]3(C[C@@H]([C@@]6([C@H]5C[C@@]([C@H](C6)OC(=O)C7=CC=CC=C7)(C)C=O)C)O)C)O4)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C |
Origin of Product |
United States |
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